molecular formula C18H24N2O4 B5016903 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone

1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone

Cat. No. B5016903
M. Wt: 332.4 g/mol
InChI Key: HGMUCXYYFSETNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as MOCP, is a chemical compound that has been studied for its potential applications in the field of neuroscience. MOCP is a synthetic derivative of the natural product, harmaline, which is found in the seeds of the Peganum harmala plant.

Scientific Research Applications

1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been studied for its potential applications in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of the NMDA receptor, which is involved in learning and memory processes. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone acts as a partial agonist of the NMDA receptor, meaning that it can both activate and inhibit the receptor depending on its concentration. This mechanism of action is similar to other NMDA receptor modulators such as ketamine and memantine. This compound has also been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in a variety of neurological processes. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor modulators such as ketamine and memantine.

Future Directions

There are several future directions for research on 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in animal models. Finally, the development of more potent derivatives of this compound could lead to new therapeutic options for neurological disorders.

Synthesis Methods

The synthesis of 1-(2-methoxybenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone involves the reaction of harmaline with 2-methoxybenzaldehyde and 2-aminoethanol in the presence of acetic acid. This reaction results in the formation of this compound as a white solid with a melting point of 169-170°C. The yield of this compound is typically around 40-50% and the purity can be confirmed using analytical techniques such as NMR and HPLC.

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-16-7-3-2-6-14(16)12-19-13-15(8-9-17(19)21)18(22)20-10-4-5-11-24-20/h2-3,6-7,15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMUCXYYFSETNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)N3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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